Synthesis of the thiazole ring: This could be achieved using the Hantzsch thiazole synthesis, a common method for synthesizing substituted thiazoles. [, ]
Molecular Structure Analysis
Dihedral angles: The dihedral angle between the thiazole and the fluorophenyl ring, and between the thiazole and the benzenecarbohydrazide moiety, would influence the overall conformation and potentially its interactions with other molecules. [, , , , , , , , , , , , ]
Hydrogen bonding: The hydrazide group can participate in both intra- and intermolecular hydrogen bonding, potentially influencing its crystal packing and interactions with biological targets. [, , , , , , , , , ]
Chemical Reactions Analysis
Condensation reactions: The hydrazide moiety can participate in condensation reactions, for example, with aldehydes or ketones to form hydrazones. [, , , ]
Complexation reactions: The nitrogen and sulfur atoms in the thiazole ring and the hydrazide group can act as potential donor atoms for complexation with metal ions. [, , ]
Applications
Antimicrobial agents: Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. [, , , , , , ]
Anticancer agents: Certain thiazole-containing compounds exhibit promising anticancer activity against various cancer cell lines. [, , ]
Enzyme inhibitors: Thiazole derivatives have been explored as potential inhibitors of enzymes like urease, cholinesterase, and α-glucosidase, which are implicated in various diseases. [, ]
Corrosion inhibitors: Some thiazole derivatives show good adsorption properties on metal surfaces, inhibiting corrosion in acidic media. []
Compound Description: SR 121787 is a novel antiaggregating agent that acts as a prodrug for its active metabolite, SR 121566. In vivo, SR 121787 is metabolized into SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. SR 121566 exhibits potent antithrombotic effects by inhibiting ADP-induced platelet aggregation and antagonizing fibrinogen binding to platelets [].
Compound Description: This series of compounds was developed as part of a program to discover new antibacterial agents. The compounds are characterized by a 1,3-thiazole ring substituted with various aryl groups at the 4-position and linked to a 1,3,5-triazine ring. These compounds were evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria using the broth dilution technique. The study aimed to correlate the antibacterial activity with the physicochemical properties of the different substituents on the phenyl ring attached to the thiazole moiety [].
Compound Description: This compound, labeled with carbon-11 ([(11)C]4), is a positron emission tomography (PET) tracer developed for imaging the metabotropic glutamate 1 (mGlu1) receptor in the brain. This compound exhibits high binding affinity for mGlu1 receptors and demonstrates favorable pharmacokinetic properties, making it suitable for quantitative analysis of mGlu1 distribution in the brain using PET imaging [].
Compound Description: These compounds are PET tracers developed for imaging metabotropic glutamate 1 (mGlu1) receptors, particularly in melanoma. They have shown promising results with high uptake in melanoma tumors and reduced uptake in non-target brain tissues. The compounds have a halogen atom (fluoro, chloro, bromo) at the 4-position of the benzamide ring, which was varied to investigate its effect on the compounds' properties. The study demonstrated that these compounds have potential as PET tracers for diagnosing and treating melanoma [].
Compound Description: This compound was synthesized and investigated for its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. It was synthesized using the Hantzsch thiazole synthesis, and its structure was confirmed through spectroscopic techniques. The compound showed potential as an antibacterial agent [].
Compound Description: This series of bi-heterocyclic compounds incorporates both a 1,3-thiazole and a 1,3,4-oxadiazole ring in their structure. These compounds were synthesized and investigated for their potential as therapeutic agents against Alzheimer's disease and diabetes. They were evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. Several compounds in the series showed promising enzyme inhibitory activity with low toxicity, making them interesting candidates for further development as therapeutic agents [].
Compound Description: This compound features a 1,3-thiazole ring linked to a benzamide moiety, which is further substituted with methoxyphenyl and methylphenyl groups. The specific biological properties and applications of this compound are not detailed in the provided abstract [].
Compound Description: This series of compounds was designed and synthesized as potential antifungal and antibacterial agents. The key structural feature of these compounds is the presence of a nitro group at different positions on the indole ring and a variable aryl group at the 4-position of the thiazole ring. The study found that some compounds in this series exhibited promising antimicrobial activity [].
Compound Description: These compounds represent a novel class of spiropyrrolizidine derivatives designed as potential therapeutic agents. The compounds are synthesized by reacting an azomethine ylide with an intermediate of rosuvastatin, N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, along with various acetophenones. The resulting compounds incorporate a spiropyrrolizidine scaffold linked to a rosuvastatin-derived moiety [].
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Compound Description: This compound features a chloroacetamide group attached to the 2-position of the 1,3-thiazole ring, which is further substituted with a phenyl ring at the 4-position. The specific biological properties of this compound are not elaborated on in the provided abstract [].
Compound Description: This compound is similar to the previous one but features a 4-chlorophenyl substituent on the 1,3-thiazole ring instead of a simple phenyl ring. The specific biological properties of this compound are not elaborated on in the provided abstract [].
Compound Description: This compound features a 1,3-thiazole ring substituted at the 2-position with a complex sulfonamide group. It further includes three methylphenyl groups attached to the sulfonyl moieties. The specific biological properties of this compound are not elaborated on in the provided abstract [].
Compound Description: This compound is a derivative of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a known inhibitor of glycogen synthase kinase 3β (GSK-3β). It was synthesized and characterized as part of a study to understand the structure-activity relationships of GSK-3β inhibitors [].
Compound Description: AR-A014418 is a known inhibitor of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and apoptosis. Inhibition of GSK-3β has been implicated as a potential therapeutic strategy for various diseases, including Alzheimer's disease, type 2 diabetes, and cancer [].
Compound Description: This compound is a complex thiazole derivative containing a cyclobutyl ring, a hydrazide group, and a benzylidene moiety. The specific biological properties of this compound are not elaborated on in the provided abstract [].
Compound Description: This compound incorporates a ferrocene moiety linked to a 1,3-thiazole ring that is further substituted with a triazole ring and a nitrobenzamide group. It was synthesized as a potential anticancer agent, indicating its potential for interacting with biological targets involved in cancer cell growth and survival [].
Compound Description: This compound was synthesized as part of a research effort to identify potent fungicidal agents. It features a 1,3-thiazole ring substituted with a difluorophenyl group, a triazole ring, and a fluorobenzamide group. The specific antifungal activity and mechanism of action are not elaborated on in the provided abstract [].
Compound Description: This compound is a salt formed by the protonation of a pyridine ring attached to a 1,3-thiazole ring, which is further substituted with a carboxylic acid group. The counterion is a 3-carboxy-4-hydroxybenzenesulfonate anion. The specific biological properties of this compound are not elaborated on in the provided abstract [].
Compound Description: This compound is a nickel(II) complex with two azide ligands and two nitronyl nitroxide radical ligands coordinated to the nickel center. The ligands contain a 1,3-thiazole ring. The compound likely possesses interesting magnetic properties due to the presence of unpaired electrons in the radical ligands [].
Compound Description: NTB is a newly synthesized analogue of nitazoxanide and tizoxanide, both of which are known for their broad-spectrum antiparasitic activity. NTB was evaluated for its in vitro activity against Trypanosoma cruzi and Leishmania mexicana, the parasites responsible for Chagas disease and leishmaniasis, respectively. The study demonstrated that NTB exhibits potent antiparasitic activity against these kinetoplastid parasites [].
Compound Description: This compound contains a 1,3-thiazolidin-4-one ring system linked to a 1,3,4-thiadiazole ring. It also features a 4-fluorophenyl substituent on the thiadiazole ring and a 4-methoxyphenyl group on the thiazolidinone ring. The specific biological properties of this compound are not elaborated on in the provided abstract [].
Compound Description: This series of compounds was designed as potential anticancer agents. They feature a quinazolinone core with a 1,3-thiazole ring substituted at the 4-position with various aryl groups. These compounds were evaluated for their anticancer activity against the HT-29 human colorectal adenocarcinoma cell line. Several compounds in the series exhibited promising anticancer activity compared to 5-fluorouracil [].
Compound Description: This compound consists of a benzothiazine ring system connected to a 1,3-thiazole ring. It is characterized by a hydroxy group, a methyl group, and a carboxamide group attached to the benzothiazine ring, while the thiazole ring bears a methyl group. The specific biological properties of this compound are not detailed in the provided abstract [].
Compound Description: This compound is a copper(II) complex where the copper ion is coordinated to two chloride ions and a ligand containing a 1,3-thiazole ring. This complex forms polymeric chains and exhibits weak antiferromagnetic interactions [].
Compound Description: Sulfathiazole is an antibacterial sulfa drug. It was investigated for its inhibitory properties on the corrosion of carbon steel in acidic environments. The study showed that sulfathiazole acts as an adsorption inhibitor, effectively reducing the corrosion rate of carbon steel [].
Compound Description: This series of compounds represents a novel class of N,N-disubstituted β-amino acids containing a thiazole ring. They were synthesized and evaluated for their biological activity, including antimicrobial and plant growth-promoting properties. Some compounds showed promising antimicrobial activity, and one compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, exhibited plant growth-promoting effects, enhancing rapeseed growth and increasing seed yield and oil content [].
Compound Description: PTSA, a Schiff base, and its manganese(II) complex, [Mn(PTSA)], were synthesized and characterized. Both compounds were evaluated for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. The Mn(II) complex exhibited enhanced antibacterial activity compared to the free ligand, PTSA [, ].
Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity. They were found to have promising anticancer properties and were further investigated by the Developmental Therapeutic Program of the National Cancer Institute [].
Compound Description: This series of bi-heterocyclic compounds contains a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring through a sulfide linkage. They were synthesized and investigated for their urease inhibitory potential and cytotoxicity. The compounds exhibited promising urease inhibitory activity with low cytotoxicity [].
Compound Description: This compound features a tetrahydroquinazolinone ring system linked to a 1,3-thiazole ring. The thiazole ring is substituted with a 3,4-dimethylphenyl group. The compound also contains a hydroxyphenyl substituent on the tetrahydroquinazolinone ring. It was synthesized as part of an effort to create new benzopyrimidone derivatives with potential biological activity [].
Compound Description: This compound features a 1,3-thiazole ring with various substituents, including a chlorophenyl group, a benzodioxole group, and a triazole ring. It was synthesized as a potential fungicidal agent [].
Compound Description: This compound features a 1,3-thiazole ring substituted with a naphthalene ring and a long-chain alkoxybenzylidene group. Its crystal structure was analyzed to understand the intermolecular interactions [].
Compound Description: Similar to the previous compound, this compound features a 1,3-thiazole ring but with a naphthalene ring and a propoxybenzylidene group. Its crystal structure was studied to analyze the intermolecular interactions [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.